molecular formula C14H15ClFN3O2 B2860170 2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide CAS No. 1645387-06-9

2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide

Cat. No.: B2860170
CAS No.: 1645387-06-9
M. Wt: 311.74
InChI Key: VOVZRPKTEQEYAS-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide typically involves multi-step organic reactions One common approach is to start with a fluorobenzamide derivative, which undergoes chlorination to introduce the chloro groupThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

Uniqueness

What sets 2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide apart is its specific combination of substituents, which confer unique chemical properties and reactivity. This uniqueness makes it particularly valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O2/c1-2-7-19(8-6-17)12(20)9-18-14(21)13-10(15)4-3-5-11(13)16/h3-5H,2,7-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVZRPKTEQEYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)CNC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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